

A Researcher's Guide to Kinase and ATPase Activity Assays: MESG vs. Alternatives

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Compound of Interest		
Compound Name:	7-Methyl-6-thioguanosine	
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For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. This guide provides a detailed comparison of the 2-amino-6-mercapto-7-methylpurine riboside (MESG)-based assay with two common alternatives: the Malachite Green assay and the ADP-Glo™ assay. By examining their principles, performance metrics, and protocols, this document aims to equip scientists with the knowledge to select the most suitable assay for their specific research needs.

At a Glance: Comparative Performance of Kinase and ATPase Assays

The selection of an appropriate assay for measuring kinase or ATPase activity hinges on several factors, including sensitivity, signal stability, and throughput. The following table summarizes the key performance characteristics of the MESG, Malachite Green, and ADP- Glo^{TM} assays.



Feature	MESG Assay	Malachite Green Assay	ADP-Glo™ Assay
Principle	Enzymatic, Spectrophotometric	Colorimetric	Bioluminescent
Detection	Absorbance shift from 330 nm to 360 nm	Absorbance at ~620- 660 nm	Luminescence
Sensitivity	0.2 μM to 2 μM of inorganic phosphate[1][2]	As low as 1.6 pmoles of phosphate[3]	As low as 0.2 pmoles of ADP[4]
Z'-Factor	Data not readily available in comparative studies	0.7 - 0.9[3][5]	Routinely > 0.7[4][6]
Assay Time	~30 minutes	~20-30 minutes[5]	~1.5 hours
Throughput	High-throughput compatible[1]	High-throughput compatible[3][5]	High-throughput compatible[6]
Interference	Potential for interference from compounds that absorb at 360 nm.	Can be sensitive to high concentrations of detergents and reducing agents.	Less susceptible to interference from library compounds due to luminescent detection.[7]
Advantages	Continuous assay format, real-time kinetics.	High sensitivity, stable colorimetric signal.	High sensitivity, broad dynamic range, suitable for low- activity kinases.[4][6] [7]
Disadvantages	Lower sensitivity compared to luminescent assays, pH-dependent signal.	Endpoint assay, potential for reagent precipitation.	Endpoint assay, requires specific plate reader for luminescence.

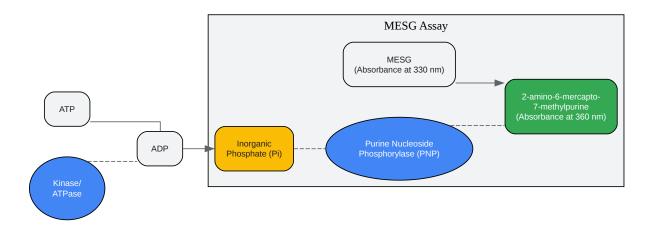


Understanding the Assay Principles

The fundamental mechanisms of these assays differ significantly, impacting their application and performance.

MESG Assay: A Continuous Spectrophotometric Method

The MESG assay is an enzyme-coupled continuous assay that measures the production of inorganic phosphate (Pi). In the presence of Pi, the enzyme purine nucleoside phosphorylase (PNP) catalyzes the phosphorolysis of MESG to ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine. This reaction causes a shift in the maximum absorbance of light from 330 nm to 360 nm, which can be monitored in real-time.



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MESG Assay Signaling Pathway

Malachite Green Assay: A Sensitive Colorimetric Endpoint Method

The Malachite Green assay is a colorimetric method that quantifies the amount of inorganic phosphate in a sample. It is based on the formation of a colored complex between



phosphomolybdate and the malachite green dye under acidic conditions. The intensity of the color, measured at approximately 620-660 nm, is directly proportional to the phosphate concentration.

ADP-Glo™ Assay: A Highly Sensitive Luminescent System

The ADP-Glo™ assay is a bioluminescent endpoint assay that measures the amount of ADP produced in a kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a light signal. The intensity of the luminescence is proportional to the initial amount of ADP.

Detailed Experimental Protocols

Reproducibility and accuracy are contingent on meticulous adherence to experimental protocols. Below are representative protocols for each assay.

MESG Kinase Assay Protocol

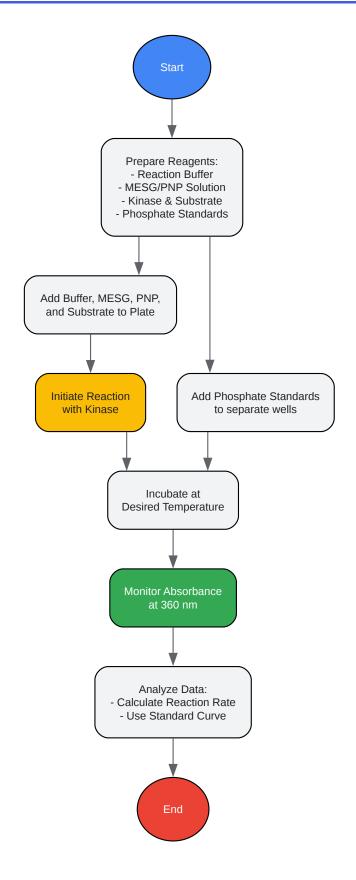
This protocol is adapted from commercially available kits.

- Reagent Preparation:
 - Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
 - Reconstitute the MESG substrate and purine nucleoside phosphorylase (PNP) enzyme in the reaction buffer to their final working concentrations.
 - Prepare the kinase and its substrate in the reaction buffer.
 - Prepare a phosphate standard curve.
- Assay Procedure:
 - Add the reaction buffer, MESG, and PNP to the wells of a UV-transparent microplate.
 - Add the kinase substrate to the wells.



- Initiate the reaction by adding the kinase.
- For the standard curve, add known concentrations of phosphate to wells containing all components except the kinase.
- Incubate the plate at the desired temperature.
- Monitor the increase in absorbance at 360 nm over time using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
 - Use the phosphate standard curve to convert the rate of absorbance change to the rate of phosphate production.





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MESG Assay Experimental Workflow



Malachite Green Kinase Assay Protocol

This protocol is a general guideline based on commercially available kits.

- Reagent Preparation:
 - Prepare a reaction buffer suitable for the kinase of interest.
 - Prepare the Malachite Green reagent by mixing the dye with ammonium molybdate in an acidic solution.
 - Prepare the kinase, substrate, and ATP in the reaction buffer.
 - Prepare a phosphate standard curve.
- Assay Procedure:
 - Set up the kinase reaction by combining the kinase, substrate, and ATP in a microplate.
 - Incubate the reaction for a defined period at the optimal temperature.
 - Stop the reaction by adding the Malachite Green reagent.
 - Incubate for 15-30 minutes at room temperature to allow for color development.
 - Measure the absorbance at approximately 630 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank (no phosphate) from all readings.
 - Use the phosphate standard curve to determine the amount of phosphate produced in each reaction.

ADP-Glo™ Kinase Assay Protocol

This protocol is based on the manufacturer's instructions.

Reagent Preparation:



- Prepare the kinase reaction buffer.
- Prepare the kinase, substrate, and ATP in the reaction buffer.
- Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent.
- Assay Procedure:
 - Perform the kinase reaction in a white, opaque microplate.
 - Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
 Incubate for 40 minutes at room temperature.
 - Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
 - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
 - The luminescent signal is directly proportional to the amount of ADP produced.
 - A standard curve can be generated using known concentrations of ADP to quantify the results.

Conclusion

The choice between the MESG, Malachite Green, and ADP-Glo™ assays depends on the specific requirements of the experiment. The MESG assay offers the advantage of real-time kinetic analysis. The Malachite Green assay is a robust and sensitive colorimetric method suitable for endpoint measurements. The ADP-Glo™ assay provides the highest sensitivity and is particularly well-suited for high-throughput screening and for enzymes with low activity. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can make an informed decision to ensure the generation of high-quality, reliable data in their kinase and ATPase activity studies.



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